molecular formula C11H12N2O B429120 Ethyl 1H-indole-3-carbimidate CAS No. 19747-79-6

Ethyl 1H-indole-3-carbimidate

Cat. No.: B429120
CAS No.: 19747-79-6
M. Wt: 188.23g/mol
InChI Key: QDVAJJFYMRBEIP-UHFFFAOYSA-N
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Description

Ethyl 1H-indole-3-carbimidate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-indole-3-carbimidate typically involves the reaction of indole derivatives with ethyl isocyanate. One common method is the reaction of 1H-indole-3-carboxaldehyde with ethyl isocyanate under basic conditions to form the desired carbimidate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-indole-3-carbimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbimidate to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: Formation of indole oxides.

    Reduction: Formation of ethyl 1H-indole-3-amine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 1H-indole-3-carbimidate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1H-indole-3-carbimidate involves its interaction with various molecular targets. The indole ring structure allows it to bind to specific receptors and enzymes, influencing biological pathways. For example, it can interact with enzymes involved in metabolic processes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 1H-indole-3-carboxylate
  • 1H-indole-3-carbaldehyde
  • 1H-indole-3-acetic acid

Comparison: Ethyl 1H-indole-3-carbimidate is unique due to its carbimidate functional group, which imparts distinct chemical reactivity compared to other indole derivatives. For instance, Ethyl 1H-indole-3-carboxylate has an ester group, making it more prone to hydrolysis, while 1H-indole-3-carbaldehyde contains an aldehyde group, leading to different reactivity in oxidation and reduction reactions. The carbimidate group in this compound provides unique opportunities for further functionalization and derivatization, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

ethyl 1H-indole-3-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-11(12)9-7-13-10-6-4-3-5-8(9)10/h3-7,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVAJJFYMRBEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425296
Record name 1-Ethoxy-1-(3H-indol-3-ylidene)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19747-79-6
Record name 1-Ethoxy-1-(3H-indol-3-ylidene)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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